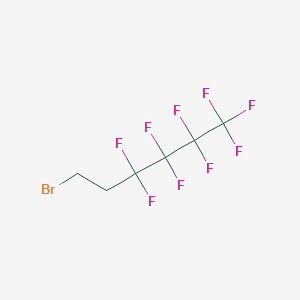

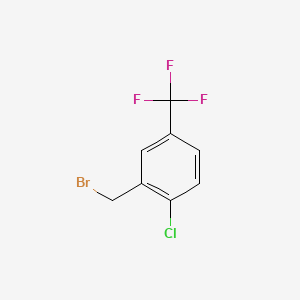

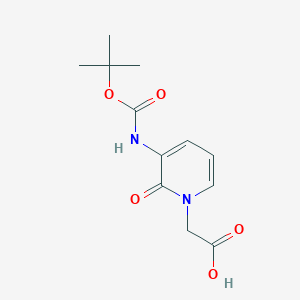

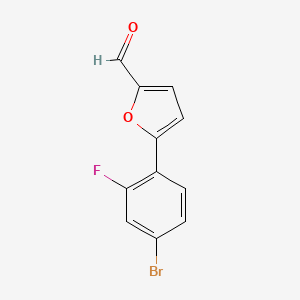

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde is a compound that belongs to the class of furan-2-carbaldehydes, which are known for their utility in various chemical syntheses. These compounds are derived from biomass and serve as green C1 building blocks in the synthesis of bioactive molecules, such as quinazolin-4(3H)-ones, without the need for protecting groups during the reaction process . The furan-2-carbaldehyde structure is also significant in the study of vibrational spectroscopy, as demonstrated by the investigations into the infrared and FT-Raman spectra of similar compounds .

Synthesis Analysis

The synthesis of furan-2-carbaldehydes can be achieved through Vilsmeier formylation of mono- and di-substituted furans and thiophens . This method has been used to prepare a variety of heterocyclic 2-carbaldehydes, including those with substitutions that may influence the reactivity towards electrophilic halogenation, as seen in the preparation of substituted furan- and thiophen-2-carbaldehydes . Photocatalytic C–C bond cleavage has also been employed in the synthesis of related compounds, utilizing furan-2-carbaldehydes as starting materials .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been studied using X-ray diffraction analysis, revealing details about their crystalline forms . Additionally, vibrational spectroscopic investigations, including infrared and FT-Raman spectra, have been conducted to analyze the molecular structure of similar furan-2-carbaldehydes . These studies provide insights into the stability of rotational isomers and the influence of substituents on the molecular conformation .

Chemical Reactions Analysis

Furan-2-carbaldehydes participate in various chemical reactions, including photocatalytic C–C bond cleavage, which leads to the formation of bioactive quinazolin-4(3H)-ones . The reactivity of these compounds can also be observed in photochemical syntheses, where halogenated furan-2-carbaldehydes undergo substitution reactions to yield phenyl derivatives . The presence of substituents like bromine and fluorine can affect the reactivity and stability of these compounds under reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehydes can be influenced by their substituents and the solvent environment. Solvatochromic and photophysical studies have shown that the emission spectrum, extinction coefficients, and quantum yield of these compounds vary significantly with solvent polarity . Surface-enhanced Raman spectroscopy (SERS) has also been used to study the adsorption of furan-2-carbaldehydes on silver colloids, revealing changes in band positions and intensities due to chemisorption . These analyses contribute to a deeper understanding of the interaction between furan-2-carbaldehydes and their environment, which is crucial for their application in various chemical processes .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Esters of Furan- and Thiophen-2-carboxylic Acids

This paper discusses the synthesis routes for furan- and thiophen-2-carboxylic acids, including reactions involving furan-2-carbaldehyde, which is structurally similar to the compound . These acids and their derivatives have potential applications in various fields of chemistry (Chadwick et al., 1973).

Vibrational Spectroscopic Investigations

This study focuses on the spectroscopic analysis of a compound closely related to "5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde," which has implications for understanding the physical and chemical properties of these compounds (Iliescu et al., 2002).

Synthesis of Bioactive Compounds

Synthesis of Quinazolin-4(3H)-ones

This research demonstrates the use of furan-2-carbaldehydes as green C1 building blocks in synthesizing bioactive quinazolin-4(3H)-ones, indicating potential pharmaceutical applications (Yu et al., 2018).

Antitumor Agents Design

Another study explores the use of furan-2-carbaldehyde derivatives in designing antitumor agents, suggesting potential for developing new cancer treatments (Matiichuk et al., 2020).

Photophysical Properties

- Novel Biphenyl Derivatives Synthesis: This paper details the synthesis of novel biphenyl derivatives containing furan groups, relevant to the photophysical properties and potential applications in materials science (Li et al., 2010).

Catalysis and Reaction Studies

Furan-2-carbaldehydes in Catalysis

A study highlights the role of furan-2-carbaldehydes in photocatalytic C–C bond cleavage, pointing towards their utility in green chemistry and catalysis (Yu et al., 2018).

Surface Enhanced Raman Spectroscopy

Another research focuses on the Raman spectroscopy of a compound closely related to "this compound," which could have implications in analytical chemistry (Iliescu et al., 2002).

Propriétés

IUPAC Name |

5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZTWHIJPAJPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366133 |

Source

|

| Record name | 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444284-83-7 |

Source

|

| Record name | 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.